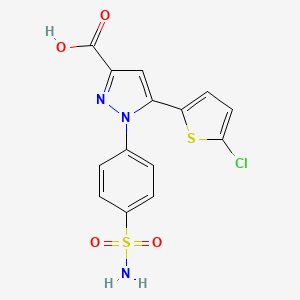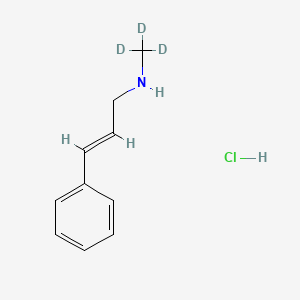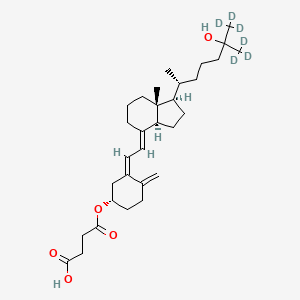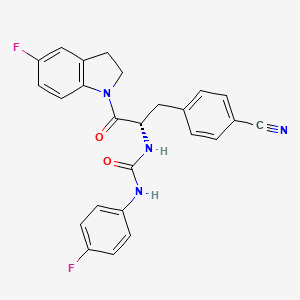
PI3K/mTOR Inhibitor-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K/mTOR Inhibitor-6 is a compound that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is often associated with various cancers and other diseases, making this compound a significant compound in therapeutic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve:
Formation of the core structure: This step often includes the use of specific reagents and catalysts to form the core structure of the inhibitor.
Functionalization: Introduction of functional groups that enhance the compound’s activity and selectivity.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and ensuring consistent quality and yield. The process may also involve stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
PI3K/mTOR Inhibitor-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
PI3K/mTOR Inhibitor-6 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway.
Biology: Investigates cellular processes such as autophagy, apoptosis, and cell cycle regulation.
Medicine: Explores therapeutic potential in treating cancers, neurodegenerative diseases, and metabolic disorders.
Mécanisme D'action
PI3K/mTOR Inhibitor-6 exerts its effects by targeting the PI3K and mTOR pathways. It binds to the active sites of PI3K and mTOR, inhibiting their kinase activity. This leads to the suppression of downstream signaling pathways, including the Akt pathway, which is crucial for cell survival and proliferation. The inhibition of these pathways results in reduced cell growth, induction of apoptosis, and inhibition of angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
PI3K Inhibitors: Idelalisib, Alpelisib.
mTOR Inhibitors: Everolimus, Temsirolimus.
Dual PI3K/mTOR Inhibitors: BEZ235, GDC-0980
Uniqueness
PI3K/mTOR Inhibitor-6 is unique in its dual inhibition of both PI3K and mTOR pathways. This dual targeting enhances its therapeutic potential by simultaneously blocking two critical signaling nodes, reducing the likelihood of resistance development and providing a more comprehensive inhibition of cancer cell growth .
Propriétés
Formule moléculaire |
C30H34N10O4 |
|---|---|
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
(2R)-1-[2-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)anilino]-3H-benzimidazole-5-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H34N10O4/c31-25(41)24-2-1-9-40(24)27(42)20-5-8-22-23(18-20)34-28(33-22)32-21-6-3-19(4-7-21)26-35-29(38-10-14-43-15-11-38)37-30(36-26)39-12-16-44-17-13-39/h3-8,18,24H,1-2,9-17H2,(H2,31,41)(H2,32,33,34)/t24-/m1/s1 |
Clé InChI |
CWWWLWINFJYDAB-XMMPIXPASA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




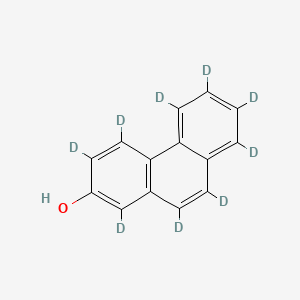
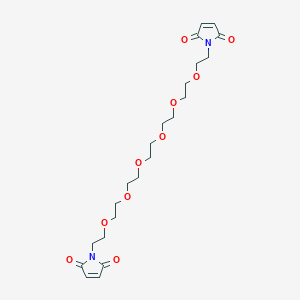
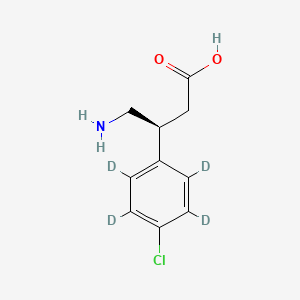
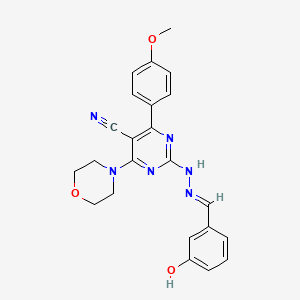
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
